molecular formula C22H21N3O B12905188 N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine CAS No. 652143-62-9

N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine

Katalognummer: B12905188
CAS-Nummer: 652143-62-9
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: XCOMTTDNPBJOAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine is a complex organic compound that features a biphenyl core substituted with an oxazolo[4,5-b]pyridine moiety and a diethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine typically involves multiple steps:

    Formation of the Oxazolo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate pyridine derivatives with suitable reagents.

    Suzuki Coupling Reaction: The biphenyl core is often introduced via a Suzuki coupling reaction between an aryl halide and an aryl boronic acid in the presence of a palladium catalyst.

    Introduction of the Diethylamino Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Diethyl-4’-(oxazolo[4,5-b]pyridin-2-yl)-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

652143-62-9

Molekularformel

C22H21N3O

Molekulargewicht

343.4 g/mol

IUPAC-Name

N,N-diethyl-4-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]aniline

InChI

InChI=1S/C22H21N3O/c1-3-25(4-2)19-13-11-17(12-14-19)16-7-9-18(10-8-16)22-24-21-20(26-22)6-5-15-23-21/h5-15H,3-4H2,1-2H3

InChI-Schlüssel

XCOMTTDNPBJOAZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.